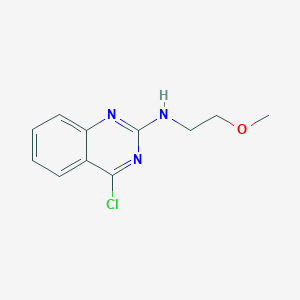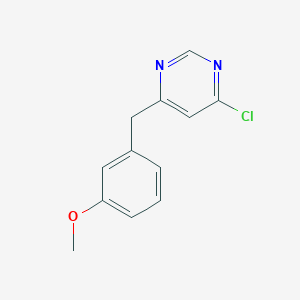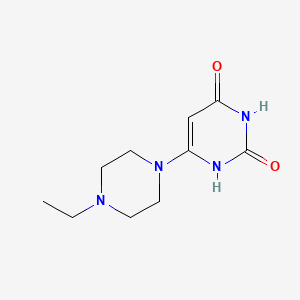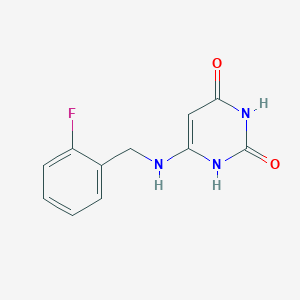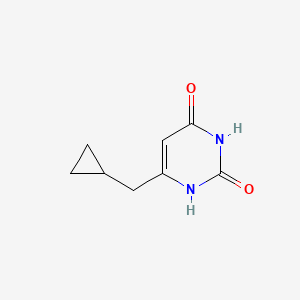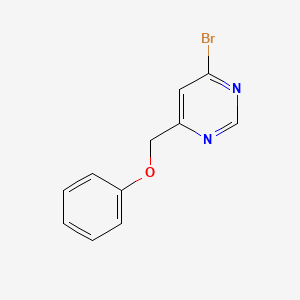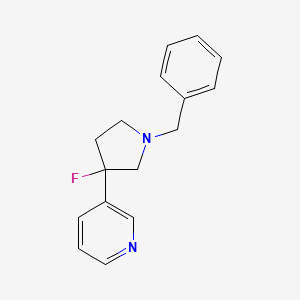
1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of an acetyl group (-COCH3) and an aldehyde group (-CHO) can also be inferred from the name.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Carboannulation and Functionalization : The compound 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, as a part of the 1,2,3-triazole class, is utilized in creating new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This process involves the reaction with various cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile, leading to the formation of novel carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines (Syrota et al., 2020).
Catalytic Applications
- Formation of Schiff Bases and Aromatase Inhibitors : This compound serves as a starting material in synthesizing a series of potent 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives. These inhibitors are synthesized by condensation with active methylene and different amino pyrazoles (El-Naggar et al., 2020).
Material Science Applications
- Supramolecular Chains : The compound is used in the coordination of paramagnetic transition metal ions, leading to the formation of high nuclearity {Mn(III)25} barrel-like clusters. These clusters are linked via Na(+) cations into a 1D polymeric topology, exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Medicinal Chemistry Applications
- Antimicrobial Activity : A series of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, synthesized by condensing 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes with 2,3-dihydro-1H-inden-1-one, demonstrate moderate to good antimicrobial activity (Swamy et al., 2019).
Chemical Synthesis
- Synthesis of Functionalised 1,4-Dihydropyridines : The compound is used in the synthesis of a novel library of 1,2,4-triazole-tagged 1,4-dihydropyridine analogs. This process is achieved through a one-pot process under microwave irradiation and catalyst-free conditions, demonstrating the versatility of the compound in chemical syntheses (Kerru et al., 2021).
Propriétés
IUPAC Name |
1-[(1-acetylpyrrolidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8(16)13-3-2-9(4-13)5-14-6-10(7-15)11-12-14/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMDAZFLJFXYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




